
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile typically involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . This reaction yields a mono-halogenated intermediate, which is further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different aminoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed
Scientific Research Applications
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is a quinoline derivative with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industry. The presence of a bromine atom, along with amino, hydroxy, and cyano groups on the quinoline ring system, gives it unique chemical properties and biological activities.
Overview
- Molecular Formula C9H6BrN3O
- Molecular Weight 244.07 g/mol
Scientific Research Applications
This compound serves as a building block in the synthesis of complex organic molecules, and is being explored for the development of new materials with specific properties like fluorescence and conductivity. It is also a subject of interest because of its antimicrobial and anticancer properties.
Chemistry
This compound is a crucial building block for synthesizing complex organic molecules. The synthesis of this compound typically involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane.
Biology
The compound exhibits both antimicrobial and anticancer properties, making it a valuable tool in biological research. The compound's biological activity is attributed to its ability to interact with various biological targets, such as enzyme inhibition, metal chelation, and antimicrobial activity. It has the potential to inhibit certain enzymes involved in metabolic pathways, which can be helpful in treating diseases like cancer.
Medicine
This compound is being investigated for its potential in developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Industrial applications
This compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation Under specific conditions, this compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction Reduction reactions can lead to the formation of different aminoquinoline derivatives. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
- Substitution The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Mechanism of Action
The exact mechanism of action of 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is not well-documented. it is believed to interact with specific molecular targets and pathways, including DNA and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of amino, hydroxy, and cyano groups in the quinoline ring system also contributes to its distinct chemical properties and biological activities.
Biological Activity
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C9H6BrN3O with a molecular weight of approximately 244.07 g/mol. Its structure features a bromine atom and a hydroxyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H6BrN3O |
Molecular Weight | 244.07 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX |
Canonical SMILES | C1=CC2=C(C(=C1)N=C(C(=C2)Br)O)C(=C(C=N)C#N)N |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.
- Metal Chelation : Similar to other quinoline derivatives, it may act as a metal chelator, thus influencing metal-dependent biological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Biological Activity Studies
Recent research has highlighted the pharmacological potential of quinoline derivatives, including this compound. Below are some notable findings:
Anticancer Activity
In vitro studies have indicated that derivatives of quinoline can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that quinoline derivatives possess significant antibacterial and antifungal activities. A comparative study found that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the anticancer properties of quinoline derivatives revealed that this compound effectively inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound displayed a zone of inhibition comparable to standard antimicrobial agents, suggesting its potential use in treating bacterial infections .
Properties
Molecular Formula |
C10H6BrN3O |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-amino-8-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-7-3-1-2-5-8(7)14-10(13)6(4-12)9(5)15/h1-3H,(H3,13,14,15) |
InChI Key |
ZAYXHWVJNAMXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
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